(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-(2,5-Dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- Chemical Structure : The compound features a benzofuroxazine core with dimethoxy and pyridine substituents.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, studies on related oxazinones have shown their efficacy in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammation.
Compound | IC50 (μM) | Selectivity | Reference |
---|---|---|---|
This compound | TBD | TBD | TBD |
Celecoxib | 0.78 | Selective for COX-II | |
PYZ16 | 0.52 | Highly selective for COX-II |
The compound's structure suggests it may interact with the COX enzyme similarly to other effective inhibitors.
2. Anticancer Activity
Several studies have explored the anticancer potential of benzofuroxazine derivatives. Compounds structurally related to the target molecule have demonstrated cytotoxic effects against various cancer cell lines.
Case Study : A study evaluated the cytotoxic effects of oxazinones on human cancer cell lines including MDA-MB 231 (breast carcinoma) and HCT116 (colorectal carcinoma). The results indicated that some derivatives exhibited IC50 values in the micromolar range.
Cell Line | Compound | IC50 (μM) |
---|---|---|
MDA-MB 231 | (Z)-2-(2,5-Dimethoxybenzylidene)... | TBD |
HCT116 | (Z)-2-(2,5-Dimethoxybenzylidene)... | TBD |
This suggests that the compound may possess significant antiproliferative activity warranting further investigation.
3. Antimicrobial Activity
The antimicrobial properties of benzofuroxazine derivatives have also been documented. Molecular docking studies reveal strong binding affinities to bacterial targets such as Staphylococcus aureus dehydrosqualene synthase.
Compound | Target | Binding Energy (kcal/mol) |
---|---|---|
(Z)-2-(2,5-Dimethoxybenzylidene)... | CrtM (Staphylococcus aureus) | TBD |
Control Compound | CrtM (Staphylococcus aureus) | TBD |
The binding interactions suggest a potential for developing antimicrobial agents based on this scaffold.
Research Findings
Recent literature highlights the need for further exploration of this compound's biological activities through both in vitro and in vivo studies. The following points summarize key findings:
- Structure-Activity Relationship (SAR) : Variations in substituents greatly influence biological activity; thus, systematic modifications could enhance efficacy.
- Mechanistic Studies : Understanding the mechanisms underlying its biological effects is crucial for therapeutic applications.
- Toxicology Assessments : Safety profiles need to be established to evaluate potential side effects associated with therapeutic use.
Eigenschaften
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-29-18-5-7-21(30-2)17(10-18)11-23-24(28)19-6-8-22-20(25(19)32-23)14-27(15-31-22)13-16-4-3-9-26-12-16/h3-12H,13-15H2,1-2H3/b23-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDIZSQMXUUDRH-KSEXSDGBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.